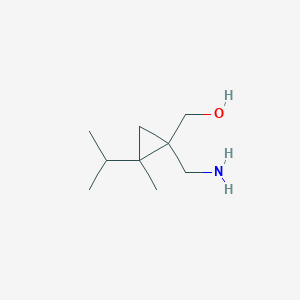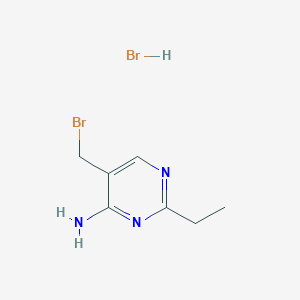
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H14N2O2. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isopropyl group and two methyl groups attached to the pyrazole ring, along with a carboxylic acid functional group.
Preparation Methods
The synthesis of 1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the [3 + 2] cycloaddition reaction, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound to form the pyrazole ring . The reaction conditions often include the use of a base or acid catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced by other groups.
Scientific Research Applications
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and pathways, particularly in understanding the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression, making them potential candidates for drug development .
Comparison with Similar Compounds
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid can be compared with other similar pyrazole derivatives, such as:
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1338247-25-8 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.21966 |
Synonyms |
1-isopropyl-3,4-diMethyl-1H-pyrazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

